Product packaging for Zinc molybdate(Cat. No.:)

Zinc molybdate

Cat. No.: B7802703
M. Wt: 225.3 g/mol
InChI Key: XAEWLETZEZXLHR-UHFFFAOYSA-N
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Description

Polymorphism and Crystallographic Varieties of Zinc Molybdate (B1676688) (α-ZnMoO₄ and β-ZnMoO₄) in Research Zinc molybdate (ZnMoO₄) exists in two polymorphic modifications: alpha (α) and beta (β).mdpi.comThese two phases can be selectively obtained by controlling the synthetic conditions, processing time, and temperature.nih.govufrn.brThe α-ZnMoO₄ is a thermostable phase characterized by a triclinic structure with space group P1.mdpi.comaip.orgIn this structure, zinc atoms are coordinated by six oxygen anions, forming distorted octahedral [ZnO₆] clusters, while molybdenum atoms are connected with four oxygen atoms in a tetrahedral unit [MoO₄].mdpi.comufrn.brmdpi.comThe α-ZnMoO₄ crystal structure has been studied in detail, with reported lattice parameters for the triclinic structure.aip.orgThe β-ZnMoO₄ is a metastable phase that possesses a wolframite-type monoclinic structure with space group P2/c.nih.govmdpi.comIn the monoclinic structure, both zinc and molybdenum cations are coordinated by six oxygen atoms, forming distorted octahedral [ZnO₆] and [MoO₆] clusters, respectively.cdmf.org.brmdpi.comufrn.braip.orgcdmf.org.brThe crystal structure of the β-polymorph has been re-determined based on single-crystal X-ray diffraction data, providing higher precision regarding bond lengths and angles.nih.goviucr.org

The structural differences between the α and β phases lead to variations in their properties, such as optical band gaps. The calculated optical band gap of triclinic α-ZnMoO₄ is higher than that for monoclinic β-ZnMoO₄. mdpi.com For instance, reported band gap values for α-ZnMoO₄ are around 4.09 eV, while for β-ZnMoO₄, they are around 3.02 eV. mdpi.com Another study reported a band gap of 3.17 eV for β-ZnMoO₄ microcrystals. cdmf.org.br The phase transformation between α and β forms can be monitored by techniques like X-ray diffraction analysis. mdpi.com

Here is a comparison of the crystallographic parameters for β-ZnMoO₄:

ParameterValue (Å)Value (Å)Value (Å)
a4.6980 (3)4.6980 (3)4.6980 (3)
b5.7380 (4)5.7380 (4)5.7380 (4)
c4.8960 (4)4.8960 (4)4.8960 (4)
β90.311 (7)°90.311 (7)°90.311 (7)°
V131.98 (2)131.98 (2)131.98 (2)
Z222
Space GroupP2/cP2/cP2/c
Structure TypeWolframiteWolframiteWolframite
Reference nih.goviucr.org nih.goviucr.org nih.goviucr.org

Note: The values are consistent across the cited sources.

Overview of Key Research Domains for this compound Systems this compound is actively researched across several key domains due to its versatile properties. These domains include:

Photoluminescence: ZnMoO₄ exhibits photoluminescent properties, with emissions observed in different spectral ranges depending on the crystal structure and doping. nih.govcdmf.org.brresearchgate.netmdpi.comufrn.br For example, triclinic α-ZnMoO₄ shows photoluminescence emission in the orange-red range, attributed to the presence of deformed [MoO₄] units, while the blue emission of monoclinic β-ZnMoO₄ is registered as a result of the existence of [MoO₆] structural groups. mdpi.com Doping with rare earth ions like Eu³⁺ can lead to red emission, and research focuses on optimizing luminescence properties by introducing sensitizers or modifying the lattice structure. ufrn.brusn.nousn.nonih.gov

Photocatalysis: ZnMoO₄ has demonstrated photocatalytic activity, particularly in the degradation of organic pollutants like methylene (B1212753) blue under visible light irradiation. nih.govresearchgate.netresearchgate.netingentaconnect.comjrtppi.id The band gap energy of ZnMoO₄ makes it active as a photocatalyst under visible light. jrtppi.id Studies have shown high degradation rates of methylene blue using ZnMoO₄ photocatalysts. researchgate.netjrtppi.id

Corrosion Inhibition/Anticorrosive Pigments: this compound is used as a pigment in anticorrosive paints and acts as a corrosion inhibitor. imarcgroup.comnih.govresearchgate.netprocurementresource.com Zinc molybdenum phosphate (B84403), which can be prepared from zinc phosphate added with this compound, is considered an effective anticorrosive pigment. incopin.comunlp.edu.ar Molybdate ions (MoO₄²⁻) can act as anodic inhibitors, contributing to the passivation of steel. incopin.comunlp.edu.ar Research explores the design of this compound pigments to optimize their anticorrosion performance. researchgate.net

Electrochemical Applications: ZnMoO₄ is being investigated for applications in energy storage devices, such as lithium-ion batteries and supercapacitors. imarcgroup.comnih.govresearchgate.netresearchgate.netprocurementresource.comresearchgate.netchemicalpapers.comresearchgate.net It shows promise as an anode material for lithium-ion batteries with high theoretical capacities. researchgate.netresearchgate.net Nanostructured forms of ZnMoO₄, such as nanosheets and nanorods, have been explored for their electrochemical performance in supercapacitors, exhibiting high specific capacitance and good cyclic stability. researchgate.netchemicalpapers.comresearchgate.net Transition metal molybdates, including ZnMoO₄, are considered promising electrode materials for energy storage devices due to their multi-electron redox capability and stable crystal structure. researchgate.net

Catalysis: this compound has been studied as a catalyst in various reactions, including the oxidation of propylene (B89431) and for biodiesel synthesis. mdpi.comresearchgate.netosti.gov

Scintillation Detectors: ZnMoO₄ single crystals show promising results as scintillating bolometers in high energy physics experiments and for searching for neutrinoless double beta decay. cdmf.org.brresearchgate.netaip.orgarxiv.org

Sensors: ZnMoO₄ has potential applications as humidity sensors and gas sensors. nih.govresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoO4Zn B7802703 Zinc molybdate

Properties

IUPAC Name

zinc;dioxido(dioxo)molybdenum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.4O.Zn/q;;;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEWLETZEZXLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoO4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Molybdenum zinc oxide (MoZnO4)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13767-32-3
Record name Molybdenum zinc oxide (MoZnO4)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Molybdenum zinc tetraoxide
Source European Chemicals Agency (ECHA)
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Record name ZINC MOLYBDATE
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Synthetic Methodologies and Preparative Routes for Zinc Molybdate Nanostructures

Hydrothermal and Solvothermal Synthesis of Zinc Molybdate (B1676688)

Hydrothermal and solvothermal methods are widely employed for the synthesis of zinc molybdate nanostructures due to their ability to control crystal growth and morphology in a solution-based environment at elevated temperatures and pressures mdpi.comresearchgate.netcitedrive.com. These methods typically involve heating a reaction mixture containing zinc and molybdenum precursors in a sealed vessel.

Controlling Reaction Parameters and Precursors in Hydrothermal Synthesis for this compound

Controlling reaction parameters such as temperature, time, and the concentration and type of precursors is critical in hydrothermal synthesis to tailor the resulting this compound nanostructures researchgate.netresearchgate.net. For instance, varying the reaction time in hydrothermal synthesis can lead to different morphologies and phases of this compound. One study showed that starting with ZnCl₂ and Na₂MoO₄ as raw materials in a hydrothermal system at 150°C for 4 hours yielded ZnMoO₄ nanoparticles around 200 nm scientific.net. Another study demonstrated that increasing monomer concentrations could transition the product morphology and phase from monoclinic ZnMoO₄ plates to triclinic ZnMoO₄·0.8H₂O rod-bundles researchgate.net. The synthesis of α-ZnMoO₄ nanoparticles has also been achieved hydrothermally, with reaction time influencing the crystallite size and morphology, changing from cubic to plate-like structures citedrive.com.

Influence of Additives and Templates (e.g., CTAB) on Morphology and Size during Hydrothermal Synthesis

The introduction of additives and templates, such as cetyltrimethylammonium bromide (CTAB), into the hydrothermal synthesis process is an effective strategy for controlling the morphology and size of this compound nanostructures scientific.netresearchgate.net. CTAB, a cationic surfactant, can act as a structure-directing agent, influencing the nucleation and growth of the crystals. For example, CTAB-assisted hydrothermal synthesis followed by calcination has been used to prepare nanorod-shaped this compound materials researchgate.net. The concentration of CTAB can be adjusted to alter the morphology and size of the resulting ZnMoO₄ nanostructures, with an optimal concentration leading to nanorod formation researchgate.net. Different template agents, including citric acid, CTAB, and EDTA, have been shown to yield nano-sized this compound with varying morphologies, such as needle-like, plate-like, and microflower-like structures, respectively, when using ZnCl₂ and Na₂MoO₄ as precursors in a hydrothermal system scientific.net.

Solid-State Reaction Approaches for this compound Synthesis

Solid-state reaction is a conventional method for synthesizing this compound, typically involving the high-temperature reaction between solid precursors, such as zinc oxide (ZnO) and molybdenum trioxide (MoO₃) mdpi.commdpi.com. This method often requires high temperatures and can result in larger particle sizes and potential inhomogeneity in the product. While traditionally used for bulk synthesis, variations of solid-state reactions or their combination with other methods can be explored for nanostructure formation. For instance, the reaction of stoichiometric amounts of ZnO and MoO₃ at 650°C has been reported for this compound preparation mdpi.com. Mechanochemical treatment of a mixture of ZnO and MoO₃ has also been shown to lead to the formation of nanodimensional phases researchgate.net.

Precipitation and Co-precipitation Techniques for this compound

Precipitation and co-precipitation methods are versatile wet-chemical routes for synthesizing this compound, particularly suitable for obtaining fine particles and nanostructures researchgate.netsid.irresearchgate.net. These techniques involve reacting soluble zinc and molybdenum salts in a solution to form an insoluble this compound precipitate. Co-precipitation, where precursors are mixed at a molecular level before precipitation, can lead to better homogeneity in the product.

This compound nanorods have been successfully synthesized by a precipitation method using a solid organometallic molecular precursor, [bis(salicylaldehydato)zinc(II)], and ammonium (B1175870) heptamolybdate tetrahydrate as starting materials researchgate.netkashanu.ac.ir. Parameters such as time, temperature, and the presence of surfactants can be investigated to optimize the precipitation process for controlled morphology sid.irresearchgate.net. Conventional co-precipitation from soluble salts has also been compared with alternative synthesis methods for producing this compound nanostructures researchgate.net. The triclinic phase of this compound (α-ZnMoO₄) was synthesized by a simple co-precipitation method at 600°C researchgate.net.

Thermal Decomposition of Oxalate (B1200264) Complexes as a Preparative Route

Thermal decomposition of oxalate complexes is a specific preparative route that can yield this compound mdpi.comnih.gov. This method involves synthesizing a precursor complex containing zinc, molybdenum, and oxalate ligands, followed by its thermal decomposition at a controlled temperature to form the desired this compound phase. For example, α-ZnMoO₄ has been prepared by the thermal decomposition of an oxalate complex at a controlled temperature of 500°C mdpi.comnih.govresearchgate.net. Analysis of the oxalate complex using techniques like FTIR and TGA can provide insights into the decomposition process mdpi.comnih.gov.

Solution-Combustion Synthesis of this compound

Solution-combustion synthesis is a rapid and energy-efficient method that involves the combustion of a homogeneous solution containing metal salts (zinc and molybdenum precursors) and a fuel mdpi.com. This method typically produces nanocrystalline powders with high surface areas. While the provided search results mention combustion synthesis as a traditional method for preparing this compound varieties mdpi.com, detailed information specifically on the solution-combustion synthesis of this compound nanostructures was not extensively available within the provided snippets. However, the general principle of solution combustion involves an exothermic redox reaction between the precursors and fuel, leading to the formation of the desired product in a short time.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (ZnMoO₄)Not explicitly found for ZnMoO4, but related compounds are available.
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)16217624 nih.gov
Ethylene glycol174 nih.gov
Urea1176 nih.gov
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)16211258 nih.govereztech.comfishersci.seatamanchemicals.com
Zinc chloride (ZnCl₂)3078340 scientific.net
Citric acid311 scientific.net
CTAB (Cetyltrimethylammonium bromide)5974 fishersci.comfishersci.bebiorxiv.orguni-goettingen.de
EDTA6049 scientific.net
Zinc oxide (ZnO)14806 researchgate.net
Molybdenum trioxide (MoO₃)14552 researchgate.net
Zinc acetate (B1210297) (Zn(CH₃COO)₂)11192 fishersci.caamericanelements.comfishersci.seuv.mx
Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)16211167 americanelements.com or 71306766 atamanchemicals.comontosight.ai or 3084102 fishersci.cafishersci.ca
Ammonium oxalate ((NH₄)₂C₂O₄)14213 wikipedia.orgeasychem.org or 516808 fishersci.secenmed.comfishersci.pt
[bis(salicylaldehydato)zinc(II)] (Zn(sal)₂)Not explicitly found in provided snippets.

Interactive Data Tables

Based on the search results, a data table summarizing some synthesis parameters and resulting morphologies could be constructed.

Synthesis MethodPrecursorsAdditives/TemplatesTemperature (°C)TimeResulting Morphology/PhaseSource
HydrothermalZnCl₂, Na₂MoO₄Water1504hNanoparticles (~200 nm) scientific.net
HydrothermalZnCl₂, Na₂MoO₄Citric acid1504hNeedle-like (400 nm x 4000 nm) scientific.net
HydrothermalZnCl₂, Na₂MoO₄CTAB1504hPlate-like (350 nm x 1500 nm x 2000 nm) scientific.net
HydrothermalZnCl₂, Na₂MoO₄EDTA1504hMicroflower-like assembled by nanorods (300 nm x 600 nm) scientific.net
HydrothermalZnSO₄·7H₂O, Na₂MoO₄·2H₂OPlant extract, Ethylene glycol, Urea801hWhite precipitate (nanoparticles) nih.gov
HydrothermalNot specified (oxides)Not specifiedLow TemperatureNot specifiedNanorod structure (ZnMoO₄·0.8H₂O then α-ZnMoO₄) researchgate.netua.pt
HydrothermalNot specifiedCTABNot specifiedNot specifiedNanorod-shaped ZnMoO₄ researchgate.net
HydrothermalNot specifiedNot specifiedVariedVariedα-ZnMoO₄ nanoparticles (cubic to plate-like) citedrive.com
Thermal DecompositionOxalate complexNone500Not specifiedα-ZnMoO₄ mdpi.comnih.govresearchgate.net
Precipitation[bis(salicylaldehydato)zinc(II)], (NH₄)₆Mo₇O₂₄·4H₂ONoneNot specifiedVariedRod-like nanostructures researchgate.netkashanu.ac.ir
Co-precipitationSoluble saltsNone600Not specifiedα-ZnMoO₄ (triclinic phase) researchgate.net
Co-precipitationTransition metal nitrate (B79036) (Zn or Cu), (NH₄)₆Mo₇O₂₄·4H₂ONH₄OH solution604hBlock-like crystals (Zn containing product) semineral.es

This table provides a snapshot of some of the synthesis conditions and outcomes reported in the search results. More detailed data, such as precise precursor concentrations, pH levels, and post-synthesis treatments (e.g., calcination temperature and time), would be needed for a comprehensive understanding of the synthesis-structure relationship.

Green Synthesis Approaches for this compound Nanoparticles (e.g., Plant Extracts, Microwave-Assisted)

Green synthesis methods offer environmentally friendly and cost-effective routes for producing nanoparticles, utilizing biological resources or less hazardous conditions. Plant extracts, rich in biomolecules, can act as reducing and stabilizing agents in the synthesis process.

One example of a green synthesis approach involves the use of Moringa oleifera leaf extract for the synthesis of this compound nanoparticles. nih.govresearchgate.net In this method, the plant extract is combined with zinc salt precursors (such as zinc sulfate) and a molybdate source. nih.gov The biomolecules present in the extract facilitate the formation of this compound nanoparticles. nih.gov Characterization techniques like X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, and field emission scanning electron microscopy (FE-SEM) are used to confirm the formation and characterize the properties of the synthesized nanoparticles. nih.gov The crystalline size of this compound nanoparticles synthesized using Moringa oleifera leaf extract has been reported to be around 24.9 nm. nih.govresearchgate.net

Microwave-assisted synthesis is another approach that can be integrated into green chemistry protocols. While the provided search results specifically mention microwave-assisted green synthesis for zinc oxide (ZnO) nanoparticles using soybean extract, the principle of using microwave irradiation to accelerate reactions and potentially obtain smaller, more uniformly sized nanoparticles can be extended to the synthesis of this compound. scielo.br Microwave heating offers rapid and uniform energy transfer, which can lead to faster nucleation and controlled crystal growth. scielo.br

Sonochemical Synthesis of this compound and its Composites

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions and material formation. The acoustic cavitation generated by ultrasound creates localized hotspots with extreme temperatures and pressures, leading to unique reaction environments.

The sonochemical method has been employed for the preparation of nanosized this compound. scialert.netresearchgate.net This technique can accelerate the synthesis process compared to conventional methods. researchgate.netresearchgate.net For instance, ultrasonic treatment of a mixture of ZnO and MoO3 oxides in an aqueous medium at room temperature has been shown to lead to the formation of this compound (α-ZnMoO4). scialert.netresearchgate.net Sonochemical activation can induce phase transformations in molybdenum oxide and facilitate the reaction between the initial oxides. researchgate.net This method can result in the formation of nanoparticles with increased specific surface area and modified pore size. researchgate.net

Sonochemical co-precipitation is another route for synthesizing this compound nanoparticles. researchgate.net Using precursors like zinc chloride and sodium molybdate, ultrasonic irradiation can lead to rapid saturation of ions, promoting faster nucleation and improved solute transfer rate due to cavitation. researchgate.net This can result in significantly smaller average particle sizes compared to conventional precipitation methods. researchgate.net

Sonochemical methods are also used in the preparation of this compound composites. For example, ultrasound-assisted synthesis has been used to create molybdate-doped epoxy/PDMS nanocomposite coatings. medscape.com The sonochemical approach can be advantageous for dispersing nanoparticles within a matrix and promoting interaction between components.

Alternative and Emerging Synthetic Strategies for this compound Architectures

Beyond green and sonochemical methods, various alternative and emerging strategies are being explored for the synthesis of this compound nanostructures with specific architectures and properties.

Hydrothermal synthesis is a widely used low-temperature method for preparing metal molybdates, including this compound. researchgate.netmdpi.com This method typically involves heating a reaction mixture in a sealed vessel under pressure. Hydrothermal treatment of oxides in an aqueous medium can accelerate the synthesis of ZnMoO4. researchgate.net This method can yield nanostructures with specific morphologies, such as nanorods or 3D flower-like microcrystals, depending on the reaction conditions like temperature and time. researchgate.net

Thermal decomposition of precursor complexes is another route. For example, α-ZnMoO4 has been prepared by the thermal decomposition of an oxalate complex under controlled temperature. mdpi.com This method involves synthesizing a precursor material, such as a zinc molybdenum oxalate complex, and then subjecting it to calcination at a specific temperature to obtain the desired this compound phase. mdpi.com

Advanced Characterization Techniques for Structural and Morphological Elucidation of Zinc Molybdate

X-ray Diffraction (XRD) Studies for Crystalline Phase Analysis and Crystallite Size Determination of Zinc Molybdate (B1676688)

X-ray Diffraction (XRD) is a fundamental technique employed to identify the crystalline phases present in zinc molybdate samples and to determine their crystallite size cdmf.org.brresearchgate.netmdpi.comworldscientific.comdntb.gov.uanih.govphyschemres.orgcore.ac.ukksu.edu.samdpi.comcambridge.orgfrontiersin.orgresearchgate.netresearchgate.net. Research indicates that this compound can exist in different crystalline phases, predominantly the triclinic α-ZnMoO4 and the monoclinic β-ZnMoO4 researchgate.netcdmf.org.brmdpi.comresearchgate.net. The specific phase that forms is highly dependent on the synthesis conditions, such as temperature and method jmaterenvironsci.comcdmf.org.brmdpi.com.

For instance, α-ZnMoO4 typically crystallizes in the triclinic system with the space group P-1 (2) researchgate.netmdpi.com. Its lattice parameters have been reported as a = 8.3678(8) Å, b = 9.6916(8) Å, c = 6.9643(6) Å, and α = 106.872(8)°, β = 101.726(8)°, γ = 96.734(8)° for a sample calcined at 500 °C mdpi.com. Another study on α-ZnMoO4 nanoparticles synthesized by a hydrothermal method reported an anorthic crystal structure with an average crystallite size of 42 nm dntb.gov.ua.

The β-ZnMoO4 phase, conversely, possesses a wolframite-type monoclinic structure with the space group P2/c cdmf.org.brresearchgate.net.

XRD patterns are also utilized to estimate the average crystallite size of this compound nanoparticles, often employing techniques such as the Debye-Scherrer equation jmaterenvironsci.comphyschemres.org. For example, the crystallite size of synthesized this compound nanoparticles has been reported as 24.9 nm nih.gov. Another study focusing on monoclinic ZnMoO4 nanosheets determined an average crystallite size of 17.93 nm researchgate.netdntb.gov.uaresearchgate.net. It is worth noting that the crystallite size determined by XRD may be smaller than the particle size observed through microscopy techniques, as particles can be composed of multiple agglomerated crystallites mdpi.com.

Rietveld Refinement for Structural Analysis of this compound

Rietveld refinement is a sophisticated analysis technique applied to XRD data to derive detailed structural information, including lattice parameters, atomic positions, and thermal parameters cdmf.org.brresearchgate.netdntb.gov.uanih.govcore.ac.ukcambridge.orgresearchgate.net. This method involves fitting a theoretical diffraction pattern, calculated from a proposed crystal structure model, to the experimentally observed pattern cdmf.org.brcambridge.org.

Rietveld refinement has been successfully applied to study both the triclinic α-ZnMoO4 and monoclinic β-ZnMoO4 phases cdmf.org.brresearchgate.netresearchgate.net. For β-ZnMoO4 microcrystals, Rietveld refinement of XRD patterns confirmed a wolframite-type monoclinic structure cdmf.org.br. Studies utilizing Rietveld analysis have also revealed structural distortions within both α- and β-phases, characterized by distorted octahedral and tetrahedral arrangements of cations researchgate.netresearchgate.net. These distortions can influence the electronic transfer within the material and contribute to the presence of intrinsic defects researchgate.net.

Table 1 summarizes some structural parameters for α-ZnMoO4 obtained from XRD and Rietveld refinement studies.

Phase Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
α-ZnMoO4 P-1 (2) 8.3678(8) 9.6916(8) 6.9643(6) 106.872(8) 101.726(8) 96.734(8) mdpi.com
α-ZnMoO4 P-1 - - - - - - researchgate.net
β-ZnMoO4 P2/c - - - - - - cdmf.org.brresearchgate.net

Electron Microscopy Techniques for Morphological and Nanostructural Analysis of this compound

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable tools for visualizing the morphology, size, and nanostructure of this compound materials mdpi.com.

Scanning Electron Microscopy (SEM) Investigations of this compound Micro/Nanostructures

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of this compound samples researchgate.netmdpi.comcore.ac.ukksu.edu.safrontiersin.orgresearchgate.net. SEM investigations have revealed a variety of morphologies for this compound, including spherical particles, nanosheets, sub-micron plates, disc shapes, and microflower-like structures assembled by nanorods researchgate.netmdpi.comnih.govksu.edu.samdpi.comresearchgate.netresearchgate.netscientific.netjrtppi.id. The morphology can be influenced by the synthesis method and conditions, such as the use of different template agents in hydrothermal synthesis scientific.net.

For example, synthesized this compound particles have been observed to be spherical with sizes between 70 to 100 nm mdpi.com. SEM images of ZnMoO4 nanosheets confirmed their nanosheet-like structure researchgate.netresearchgate.net. Sub-micron sized plates of ZnMoO4 have also been observed using field emission SEM (FESEM) ksu.edu.sa. In some cases, SEM images of synthesized this compound nanoparticles have shown disc shapes with sizes up to 1 mm nih.gov. Different morphologies like needle-like, plate-like, and microflower-like structures have been obtained by using various template agents in hydrothermal synthesis scientific.net. SEM has also been used to examine the morphology of ZnMoO4 prepared via green synthesis, revealing a flake-like structure jrtppi.id. The presence of different morphologies, such as hexagonal rods and crescent-like structures, has also been reported in Mo-doped ZnO nanorods where zinc molybdates were formed as dominating phases at higher doping levels mdpi.com.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for this compound

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even finer details about the internal structure, crystallographic planes, and particle size distribution at the nanoscale cdmf.org.brworldscientific.comcore.ac.ukcambridge.orgresearchgate.netwikipedia.org. TEM can confirm the particle size and morphology observed by SEM and provide insights into the nanostructure researchgate.netmdpi.comksu.edu.sajrtppi.idkashanu.ac.ir.

TEM micrographs of synthesized this compound have shown spherical particles in the size range of 70 to 100 nm, which aligns with particle sizes determined by BET analysis mdpi.com. TEM studies have also confirmed the nanosheet-like structure of ZnMoO4 nanosheets researchgate.net. For sub-micron sized plates of ZnMoO4, TEM studies confirmed their formation with a particle diameter size range from 250 to 350 nm ksu.edu.sa. TEM images of ZnMoO4 prepared by a facile ultrasonic route also showed nanoparticle formation kashanu.ac.ir. TEM results for ZnMoO4 synthesized via green synthesis showed a variety of particle sizes with relatively the same flake shape jrtppi.id.

HRTEM provides information about the lattice fringes and crystallographic planes, which can be used to understand the crystalline quality and identify different phases ksu.edu.saresearchgate.netrsc.org. HRTEM images of ZnMoO4 sub-micron sized plates have shown lattice spacing of approximately 0.291 nm, corresponding to the (111) plane ksu.edu.sa. HRTEM has also been used to confirm the formation of ZnO/ZnMoO4 heterostructures by showing distinct lattice fringes corresponding to the crystal planes of both ZnO and ZnMoO4 rsc.org. HRTEM analysis has also revealed plate-like structures and a polycrystalline nature in prepared samples researchgate.net.

Surface Area and Porosity Analysis of this compound Materials (e.g., BET, BJH)

Surface area and porosity are critical properties that influence the performance of this compound in applications like catalysis and adsorption cdmf.org.brmdpi.comworldscientific.com. Techniques such as the Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are commonly used to quantify these properties cdmf.org.brmdpi.comworldscientific.comfrontiersin.orglucideon.commicromeritics.com.

The BET method is used to determine the specific surface area by analyzing the adsorption of gas molecules (typically nitrogen) onto the material's surface mdpi.comlucideon.commicromeritics.com. The BJH method is used to determine pore volume and pore size distribution from the adsorption-desorption isotherms mdpi.comlucideon.commicromeritics.com.

For synthesized this compound, a specific surface area (SBET) of 18.9 m²/g has been reported, with a corresponding particle size (DBET) of approximately 74 nm mdpi.com. BJH calculations for the same material indicated a pore volume of 0.1428 cm³/g and a pore size of 297 Å, suggesting mesoporous characteristics mdpi.com. Another study reported a BET surface area of 19.6 m²/g for a ZnO@ZnMoO4 heterostructure rsc.org. BET measurements have also shown that α-ZnMoO4 nanoparticles can be mesoporous researchgate.net.

Table 2 presents some surface area and porosity data for this compound.

Material Technique Specific Surface Area (m²/g) Pore Volume (cm³/g) Pore Size (Å) Characteristics Ref.
Synthesized ZnMoO4 BET/BJH 18.9 0.1428 297 Mesoporous mdpi.com
ZnO@ZnMoO4 BET 19.6 - - - rsc.org
α-ZnMoO4 nanoparticles BET - - - Mesoporous researchgate.net

Thermal Analysis Techniques in this compound Research (e.g., TGA, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of this compound precursors and the synthesized material itself cdmf.org.brresearchgate.netmdpi.comworldscientific.comcore.ac.ukmdpi.comcambridge.orgresearchgate.netcore.ac.uklibretexts.org.

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between the sample and a reference material as they are heated libretexts.org. These techniques can identify phase transitions, decomposition steps, and the presence of adsorbed water or organic residues jmaterenvironsci.comcore.ac.ukcore.ac.uk.

Thermal analysis of precursors used for this compound synthesis can help determine appropriate calcination temperatures mdpi.comcore.ac.uk. For example, TGA/DTA curves of precursors have shown weight losses corresponding to the elimination of adsorbed water and the decomposition of nitrates or organic matter at specific temperature ranges mdpi.comcore.ac.uk. The complete decomposition of precursors and formation of the desired this compound phase can be confirmed by the absence of significant weight changes at higher temperatures core.ac.uk.

TGA/DTA analysis of synthesized this compound nanoparticles has also been conducted to assess their thermal stability nih.govresearchgate.net. A phase transition corresponding to the allotropic transformation from triclinic to monoclinic ZnMoO4 has been observed in the temperature range of 450 to 500 °C through electrical impedance spectrometry, which can be related to thermal behavior researchgate.net. Studies on Mo-doped ZnO nanorods where zinc molybdates were formed also utilized thermal analysis mdpi.com.

Table 3 provides an example of weight loss observed during the thermal decomposition of a precursor for this compound.

Temperature Range (°C) Observed Weight Loss (%) Corresponding Event Ref.
50 - 150 9 Elimination of superficially adsorbed water core.ac.uk
200 - 310 - Decomposition steps core.ac.uk
450 12 Significant weight loss with exothermic peak core.ac.uk

Spectroscopic and Spectrochemical Probes for Electronic and Chemical Structure of Zinc Molybdate

Fourier Transform Infrared (FTIR) and Raman Spectroscopy of Zinc Molybdate (B1676688) for Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of zinc molybdate, which are sensitive to its crystal structure and the local coordination environment of its constituent ions. This compound primarily exists in two polymorphic forms: a thermodynamically stable triclinic phase (α-ZnMoO₄) and a metastable monoclinic wolframite-type structure (β-ZnMoO₄) mdpi.commdpi.com.

In the triclinic α-phase, the Zn²⁺ ions are in octahedral coordination (ZnO₆), while the Mo⁶⁺ ions are in a tetrahedral environment (MoO₄) mdpi.comnih.gov. For the monoclinic β-phase, both zinc and molybdenum cations are coordinated by six oxygen atoms, forming distorted octahedral [ZnO₆] and [MoO₆] clusters mdpi.com. These structural differences are clearly reflected in their vibrational spectra.

The vibrational modes of this compound can be categorized into two main groups:

Internal modes: These arise from the oscillations within the molybdate polyhedra (e.g., MoO₄ tetrahedra or MoO₆ octahedra). They include symmetric and asymmetric stretching (ν) and bending (δ) vibrations of the Mo-O bonds.

External modes: These are lower-frequency lattice vibrations involving the motion of the Zn²⁺ cations relative to the molybdate units.

For the triclinic α-ZnMoO₄, studies have shown that the FTIR and Raman active modes often appear at nearly the same frequencies, which indicates a non-centrosymmetric crystal structure jmaterenvironsci.com. The high-frequency bands observed in both spectra are primarily associated with the stretching vibrations of the MoO₄ tetrahedra. The lower-frequency region is characterized by the bending modes of the molybdate groups and the external lattice modes involving Zn-O vibrations.

The monoclinic β-ZnMoO₄, with its different coordination, exhibits a distinct vibrational signature. The internal modes are related to the vibrations of the distorted [MoO₆] octahedra, while external modes correspond to the lattice phonons and the motion of [ZnO₆] clusters.

The following table summarizes representative vibrational modes observed for this compound from FTIR and Raman spectroscopy.

Table 1: Representative Vibrational Modes of this compound

Wavenumber (cm⁻¹) Spectroscopy Assignment Reference
~965 Raman / FTIR ν₁ (A₁) symmetric stretching of MoO₄ jmaterenvironsci.com
~940 Raman / FTIR ν₁ (A₁) symmetric stretching of MoO₄ jmaterenvironsci.com
800 - 900 Raman / FTIR ν₃ (F₂) asymmetric stretching of MoO₄ jmaterenvironsci.com
300 - 520 Raman / FTIR ν₂, ν₄ bending modes of MoO₄ jmaterenvironsci.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) in this compound Research

Ultraviolet-Visible (UV-Vis) spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are fundamental techniques for investigating the optical properties and electronic structure of this compound. These methods measure the absorption of UV and visible light, which corresponds to the excitation of electrons from the valence band to the conduction band.

The absorption spectra of both α- and β-ZnMoO₄ are characterized by a strong, broad absorption band in the UV region. This absorption is primarily attributed to the charge transfer transitions from the 2p orbitals of oxygen ligands to the empty 4d orbitals of the central molybdenum atom within the molybdate anionic groups ([MoO₄]²⁻ or [MoO₆]⁶⁻) mdpi.com. The position of the absorption edge provides critical information for determining the material's optical band gap energy. For powdered samples, DRS is the preferred method, and the reflectance data can be converted into an equivalent absorption spectrum using the Kubelka-Munk function.

The optical band gap (E_g) is a crucial parameter for a semiconductor, defining the minimum energy required to create an electron-hole pair. It is commonly determined from UV-Vis or DRS data using the Tauc plot method. This involves plotting a function of the absorption coefficient (α) and photon energy (hν) and extrapolating the linear portion of the curve to the energy axis uu.nl.

The band gap energy of this compound is highly dependent on its crystalline phase, particle size, and synthesis method. Research has consistently shown that the triclinic α-ZnMoO₄ phase possesses a significantly wider band gap compared to the monoclinic β-ZnMoO₄ phase mdpi.com. This difference is rooted in their distinct crystal and electronic structures. The direct optical band gap energy for this compound has been reported to range from approximately 2.48 to 4.40 eV across various studies and polymorphs mdpi.comrsc.org.

The following table presents a summary of reported band gap energies for different phases of this compound.

Table 2: Optical Band Gap Energies of this compound Polymorphs

This compound Phase Synthesis/Treatment Method Band Gap (E_g) [eV] Reference
α-ZnMoO₄ (triclinic) Ball milling & Calcination (600 °C) 4.09 mdpi.com
β-ZnMoO₄ (monoclinic) Ball milling (high speed) 3.02 mdpi.com
β-ZnMoO₄ (monoclinic) Hydrothermal 3.17 cdmf.org.br
α-ZnMoO₄ (triclinic) Sol-gel 4.29 researchgate.net

Photoluminescence (PL) Spectroscopy for Electronic Transitions and Luminescence Properties in this compound

Photoluminescence (PL) spectroscopy is a sensitive technique used to study the electronic transitions and radiative recombination processes in this compound. When the material absorbs photons with energy greater than its band gap, electrons are excited to the conduction band, leaving holes in the valence band. The subsequent recombination of these electron-hole pairs can release energy in the form of light (luminescence). The emission spectrum provides information about the energy levels associated with defects, excitons, and the fundamental band structure.

The luminescence of this compound is intrinsically linked to electronic transitions within the molybdate complex. The emission is generally described as originating from the radiative recombination of self-trapped excitons associated with the [MoO₄]²⁻ or [MoO₆]⁶⁻ groups researchgate.netiaea.org. The specific emission wavelengths and intensities are highly dependent on the crystal phase.

α-ZnMoO₄ (triclinic): This phase typically exhibits a broad emission band in the orange-red region of the visible spectrum. For instance, upon excitation at 260 nm, α-ZnMoO₄ synthesized by mechanochemical methods showed multiple emission peaks at 590 nm (green), 615 nm (orange), and 650 nm (red), with the peak at 615 nm being the most prominent mdpi.com. This luminescence is attributed to charge-transfer transitions within the distorted MoO₄ tetrahedral units mdpi.comresearchgate.net.

β-ZnMoO₄ (monoclinic): The metastable β-phase is known to produce a broad emission in the blue-green part of the spectrum. An emission peak at 403 nm has been reported for this phase, which is ascribed to the electron charge transfer from oxygen ligands to the central molybdenum atom within the MoO₆ octahedral groups mdpi.com.

The differences in coordination geometry between the tetrahedral [MoO₄] groups in the α-phase and the octahedral [MoO₆] groups in the β-phase are the primary reason for their distinct luminescence colors mdpi.comcdmf.org.br.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within this compound. The analysis involves irradiating the material with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material.

XPS analysis of this compound confirms the presence of zinc, molybdenum, and oxygen and provides definitive information about their oxidation states.

Zinc (Zn): The high-resolution spectrum of the Zn 2p region shows two distinct peaks, Zn 2p₃/₂ and Zn 2p₁/₂. For ZnMoO₄, these peaks are typically found at binding energies of approximately 1021.5 eV and 1044.6 eV, respectively researchgate.net. The energy separation of ~23.1 eV between these two peaks is a characteristic signature of the Zn²⁺ oxidation state researchgate.netresearchgate.net.

Molybdenum (Mo): The Mo 3d spectrum is also characterized by a spin-orbit doublet, Mo 3d₅/₂ and Mo 3d₃/₂. In this compound, these peaks appear around 232-233 eV and 235-236 eV, respectively. These binding energy values are indicative of molybdenum in its +6 oxidation state (Mo⁶⁺), which is expected for a molybdate compound researchgate.netresearchgate.net.

Oxygen (O): The O 1s spectrum typically shows a primary peak associated with the Mo-O and Zn-O bonds in the crystal lattice.

The following table summarizes typical binding energies for the core levels in this compound.

Table 3: Representative XPS Binding Energies for this compound

Element Core Level Binding Energy (eV) Inferred Oxidation State Reference
Zinc Zn 2p₃/₂ ~1021.5 - 1022.0 Zn²⁺ researchgate.netresearchgate.net
Zinc Zn 2p₁/₂ ~1044.6 - 1045.0 Zn²⁺ researchgate.netresearchgate.net
Molybdenum Mo 3d₅/₂ ~232.5 Mo⁶⁺ researchgate.net
Molybdenum Mo 3d₃/₂ ~235.6 Mo⁶⁺ researchgate.net

In Situ X-ray Absorption Spectroscopy (QXAS) for Reaction Mechanism Studies

In situ X-ray Absorption Spectroscopy (XAS), including Quick XAS (QXAS), is a powerful technique for studying the reaction mechanisms of materials like this compound under real reaction conditions uu.nlnih.gov. XAS is element-specific and sensitive to the local geometric and electronic structure of the absorbing atom, making it ideal for tracking changes in oxidation state and coordination environment during a chemical process acs.orgnih.gov. The "Quick" modality (QXAS) allows for rapid data acquisition, enabling the study of dynamic processes and the identification of transient intermediate species rsc.orgrsc.org.

A notable application of in situ QXAS in this compound research is the study of its sulfidation and subsequent oxidative regeneration, processes relevant to the removal of hydrogen sulfide (H₂S) from fuel gases rsc.orgresearchgate.net. In one such study, QXAS was used to obtain time-resolved information at both the Mo K-edge and Zn K-edge as ZnMoO₄ reacted with H₂S and was later regenerated with an oxygen-containing gas stream rsc.org.

By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectra, researchers could follow the kinetics of the reactions. The technique, combined with multivariate data analysis, allowed for the identification and quantification of the evolution of various zinc- and molybdenum-containing phases throughout the process, including oxides (ZnO, MoO₃, MoO₂), sulfides (ZnS, MoS₂), and the initial this compound itself rsc.org. This level of detail provides crucial mechanistic insights into how the material functions as a regenerative sorbent, revealing the sequence of phase transformations and the nature of intermediate compounds that would be difficult to capture with ex situ methods rsc.orgresearchgate.net.

Theoretical and Computational Investigations of Zinc Molybdate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in Zinc Molybdate (B1676688)

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the electronic structure and bonding of crystalline solids like zinc molybdate. These calculations reveal the arrangement of electron energy levels, the nature of chemical bonds, and fundamental properties such as the electronic band gap.

Research into the triclinic phase of alpha-zinc molybdate (α-ZnMoO₄) using first-principle calculations with the Local Density Approximation (LDA) has elucidated its key electronic features. The analysis of the band structure and the projected density of states (PDOS) confirms that α-ZnMoO₄ is a semiconductor with an indirect band gap of approximately 3.35 eV researchgate.net. An indirect band gap means that the highest point of the valence band (valence band maximum) and the lowest point of the conduction band (conduction band minimum) occur at different points in reciprocal space, a feature that influences its optical absorption properties researchgate.net.

The projected density of states analysis further breaks down the contributions of individual atomic orbitals—specifically from zinc, molybdenum, and oxygen—to the valence and conduction bands. This provides a detailed picture of the bonding within the crystal. The valence band is typically dominated by oxygen p-orbitals, with some contribution from molybdenum d-orbitals and zinc d-orbitals, indicating covalent character in the Mo-O and Zn-O bonds. The conduction band is primarily composed of empty molybdenum d-orbitals.

Different polymorphs and the choice of computational functional can yield varying results. For instance, calculations for the monoclinic phase of ZnMoO₄, available through the Materials Project, predict a band gap of 2.301 eV using the Generalized Gradient Approximation (GGA) materialsproject.org. This highlights the sensitivity of computational predictions to the specific crystal structure and the level of theory employed.

Calculated Electronic Properties of this compound (ZnMoO₄) from DFT Studies
PropertyPhaseComputational MethodCalculated ValueSource
Band Gapα-ZnMoO₄ (triclinic)DFT-LDA~3.35 eV (Indirect) researchgate.net
Band GapMonoclinic (P2/c)DFT-GGA2.301 eV materialsproject.org
Formation EnergyMonoclinic (P2/c)DFT-GGA-1.966 eV/atom materialsproject.org
Calculated DensityMonoclinic (P2/c)DFT-GGA5.43 g/cm³ materialsproject.org

Computational Modeling of Reaction Mechanisms Involving this compound

While experimental studies have demonstrated that this compound can act as an efficient catalyst, for example in the reduction of 3-nitrophenol (3-NP) to 3-aminophenol, computational modeling is essential to uncover the step-by-step reaction mechanism at the atomic level mdpi.comresearchgate.net. Such models can identify active sites, reaction intermediates, and transition states, providing a roadmap for optimizing catalyst performance.

A computational investigation into the catalytic reduction of 3-NP on a ZnMoO₄ surface would typically follow these steps:

Surface Modeling: A slab model of the most stable and experimentally relevant crystal surface of ZnMoO₄ is constructed.

Adsorption Simulation: The reactant molecules (3-nitrophenol and the reducing agent, such as BH₄⁻) are placed on the catalyst surface, and DFT calculations are used to determine the most stable adsorption sites and calculate the adsorption energies. This step helps to understand how the reactants bind to the catalyst.

Reaction Pathway Mapping: The transformation from reactants to products is mapped by identifying the transition state (the highest energy point along the reaction coordinate) for each elementary step. Calculating the energy of these transition states allows for the determination of the activation energy barriers.

Mechanism Elucidation: By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be determined. For the reduction of 3-NP, this would involve modeling the transfer of hydrogen atoms from the reducing agent to the nitro group of 3-NP, mediated by the ZnMoO₄ surface mdpi.com.

This computational approach can clarify the role of specific surface atoms (e.g., Zn or Mo sites) in the catalytic cycle and explain the high efficiency observed experimentally mdpi.commdpi.com.

Hypothetical DFT Study Parameters for 3-Nitrophenol Reduction on ZnMoO₄
Computational StepObjectiveKey Calculated Parameters
Surface Slab ConstructionModel the catalyst surfaceSurface energy, stable termination
Reactant AdsorptionIdentify binding sites and strengthAdsorption energy (E_ads)
Transition State SearchFind the energy barrier for the reactionActivation energy (E_a)
Product DesorptionDetermine ease of product releaseDesorption energy

Predictive Simulations for Novel this compound Derivatives and their Properties

Computational modeling serves not only to explain the properties of existing materials but also to predict the characteristics of new, hypothetical ones. Predictive simulations can accelerate the discovery of novel this compound derivatives with tailored properties for specific applications, such as improved photocatalysis or enhanced catalytic selectivity.

The primary strategy involves computational doping, where atoms in the ZnMoO₄ crystal lattice are substituted with other elements. DFT calculations are then performed on these modified structures to predict their stability and properties. For example, one could investigate:

Doping at the Zinc Site: Replacing a fraction of Zn²⁺ ions with other divalent cations (e.g., Cu²⁺, Ni²⁺, Co²⁺) to modify the electronic band structure or create more effective active sites for catalysis.

Doping at the Molybdenum Site: Substituting Mo⁶⁺ with other high-valent cations (e.g., W⁶⁺, Cr⁶⁺) to tune the band gap and redox properties.

Anion Doping: Replacing some O²⁻ ions with other anions (e.g., N³⁻ or S²⁻) to narrow the band gap, potentially enhancing visible-light absorption for photocatalytic applications.

For each hypothetical derivative, DFT calculations would predict key properties such as its formation energy (to assess thermodynamic stability), band gap, and density of states uokerbala.edu.iq. By screening a wide range of potential dopants computationally, researchers can identify the most promising candidates for experimental synthesis, saving significant time and resources. This in silico design approach is a powerful tool in modern materials discovery wikipedia.org.

Molecular Dynamics (MD) Simulations related to this compound

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. While DFT is excellent for calculating static electronic properties, MD is used to study dynamic processes and thermodynamic properties.

To date, the application of MD simulations specifically to bulk crystalline this compound is not extensively reported in scientific literature. MD studies are more commonly applied to systems where atomic motion is central to the phenomenon of interest. For zinc-containing systems, MD has been used to investigate processes such as the dissolution of zinc oxide (ZnO) nanoparticles in water or the dynamics of ions in aqueous electrolyte solutions for battery applications osti.gov.

For this compound, potential future applications of MD simulations could include:

Interface Dynamics: Simulating the interface between a ZnMoO₄ surface and a liquid (e.g., water) to understand dissolution mechanisms or the behavior of reactants at the catalyst-solvent interface.

Thermal Properties: Calculating properties like thermal expansion and heat capacity by simulating the response of the crystal lattice to changes in temperature.

Ion Diffusion: Modeling the diffusion of ions, such as lithium, through the ZnMoO₄ lattice to evaluate its potential as an electrode material in batteries.

While this area remains largely unexplored for ZnMoO₄, MD simulations represent a promising future direction for investigating the dynamic behavior of this versatile compound.

Research on Catalytic Applications of Zinc Molybdate

Heterogeneous Catalysis Research with Zinc Molybdate (B1676688)

Zinc molybdate serves as a robust heterogeneous catalyst in several important industrial and environmental reactions. Its solid-state structure, which is insoluble in water, provides a stable framework for catalytic processes. mdpi.com The two primary crystallographic forms, α-ZnMoO₄ (triclinic) and β-ZnMoO₄ (monoclinic), feature distinct coordination environments for the metal centers—octahedral zinc and tetrahedral molybdenum in the α-phase, and octahedral coordination for both metals in the β-phase—which influence the catalytic properties. mdpi.com

This compound has been identified as a catalyst for the oxidation of hydrocarbons such as propane and propene. mdpi.com These reactions are crucial for the production of valuable chemical intermediates. For instance, the selective oxidation of propene can yield acrolein, a key precursor in the chemical industry. While the literature indicates the use of this compound in these oxidation processes, detailed quantitative data on its catalytic performance, such as conversion rates and product selectivity under specific reaction conditions, are not extensively reported in the reviewed sources. The catalytic activity in these systems is generally attributed to the redox properties of the molybdate species, which can facilitate the activation of hydrocarbons and the insertion of oxygen.

Further research is required to fully quantify the efficiency and selectivity of this compound in the oxidation of propane and propene.

A significant area of research has been the application of this compound nanoparticles as a catalyst for reduction reactions, notably the conversion of 3-nitrophenol (3-NP) to 3-aminophenol (3-AP). mdpi.com This reaction is environmentally important as it transforms a toxic pollutant into a less harmful substance. In the presence of a reducing agent like sodium borohydride (NaBH₄), this compound demonstrates high catalytic efficiency. mdpi.com

The reduction of 3-nitrophenol is readily monitored by UV-visible spectrophotometry. The initial solution of 3-nitrophenolate ions exhibits a characteristic absorption peak at 393 nm. Upon the addition of the this compound catalyst, this peak diminishes, and a new peak corresponding to 3-aminophenol appears at 328 nm. mdpi.com The reaction is typically complete within a very short timeframe, highlighting the catalyst's high activity. mdpi.com

A proposed mechanism suggests that the this compound nanoparticles facilitate the dissociation of the borohydride ions (BH₄⁻) to form reactive hydride intermediates on the catalyst surface. These surface-adsorbed hydrides then act as the reducing agents for the adsorbed 3-nitrophenol molecules. mdpi.com

Comparison of Catalytic Efficiency for the Reduction of 3-Nitrophenol
CatalystReaction Time (minutes)Reference
α-ZnMoO₄~1 mdpi.com

Photocatalysis Research Using this compound Materials

This compound is a semiconductor material that has garnered considerable interest for its photocatalytic properties. mdpi.com When irradiated with light of sufficient energy, it generates electron-hole pairs that can drive various chemical reactions, making it a candidate for environmental remediation and energy applications.

This compound has proven to be an effective photocatalyst for the degradation of a range of organic pollutants in water. These include dyes such as methylene (B1212753) blue and methyl orange, as well as other persistent organic compounds like phenol. mdpi.comresearchgate.net The photocatalytic process involves the generation of highly reactive oxygen species (ROS), such as superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH), upon illumination of the catalyst. These ROS then attack and break down the complex organic molecules into simpler, less harmful substances, ultimately leading to their mineralization into carbon dioxide and water. researchgate.net

The efficiency of photocatalytic degradation is influenced by several factors, including the crystalline phase of the this compound, its morphology, and the pH of the solution. For instance, in the degradation of Rhodamine B, the monoclinic β-ZnMoO₄ phase has shown higher activity than the triclinic α-ZnMoO₄ phase. epa.govacs.org

Photocatalytic Degradation Efficiency of this compound for Various Organic Pollutants
PollutantCatalystDegradation EfficiencyIrradiation TimeConditionsReference
Methylene Blueα-ZnMoO₄ NanoparticlesHigh removal~10 minutes (adsorption)Aqueous solution, pH 3 mdpi.com
Methylene BlueBare ZnMoO₄57.8%60 minutesUV light irradiation epa.gov
PhenolZnMoO₄Effective degradation-- researchgate.net
Methyl OrangeZnMoO₄Effective degradation-- researchgate.net

The generation of hydrogen from water through photocatalysis is a promising avenue for clean energy production. While this compound has been investigated for this application, its performance as a standalone photocatalyst is limited by its relatively large band gap and the rapid recombination of photogenerated electron-hole pairs. These factors restrict its efficiency in absorbing visible light and converting it into chemical energy.

Mechanism of Action and Active Sites in this compound Catalysis Research

The catalytic activity of this compound is intrinsically linked to its crystal and electronic structure. The material features two distinct metal centers, zinc and molybdenum, which play crucial roles in the catalytic processes. In the α-ZnMoO₄ structure, the zinc ions are in an octahedral coordination environment, while the molybdenum ions are in a tetrahedral environment. mdpi.com These metal sites, along with the surrounding oxygen atoms, are considered the primary active sites for catalysis.

In heterogeneous catalysis, such as the reduction of 3-nitrophenol, the surface of the this compound nanoparticles provides sites for the adsorption of reactants. It is proposed that the catalyst facilitates the dissociation of the reducing agent (NaBH₄), leading to the formation of reactive hydride species on the surface. mdpi.com These hydrides then interact with the adsorbed 3-nitrophenol molecules, leading to their reduction.

Research on Electrochemical Applications of Zinc Molybdate

Energy Storage Research with Zinc Molybdate (B1676688) Electrodes

Zinc molybdate has been extensively investigated as a versatile electrode material for several types of energy storage devices, owing to its high theoretical capacity and electrochemical activity.

As an electrode material for supercapacitors, this compound exhibits pseudocapacitive behavior, storing charge through faradaic redox reactions at the electrode surface. The performance of this compound in supercapacitors is highly dependent on its morphology and composition.

Flower-like this compound nanoflowers have demonstrated a high specific capacitance of 704.8 F g⁻¹ in a 2.0 M KOH electrolyte when measured in a three-electrode system. These electrodes also show excellent cycling stability, retaining approximately 93.6% of their capacitance after 10,000 cycles at a current density of 8.0 A g⁻¹ researchgate.net. The unique nanostructure provides a large specific surface area, which facilitates efficient charge transport and electrolyte diffusion researchgate.net.

Composites of this compound with graphene have also been developed to enhance electrochemical performance. A ZnMoO₄-graphene nanocomposite was reported to exhibit a specific capacitance of 272.93 F g⁻¹ at a current density of 0.5 A g⁻¹ and maintained good cyclic stability over 1000 cycles researchgate.net. Furthermore, creating porous nanosheets of ZnMoO₄ with oxygen vacancies has been shown to significantly boost performance. These porous sheets achieved a high specific capacitance of 1673 F g⁻¹ at 2 mA cm⁻² and demonstrated a superior capacitance retention of 82.9% as the current density increased from 2 to 20 mA cm⁻² rsc.org. The introduction of oxygen vacancies enhances carrier density and electrical conductivity, thereby improving the redox reactivity of the material rsc.org. An asymmetric supercapacitor constructed with this material as the positive electrode and activated carbon as the negative electrode achieved a high energy density of 60.1 W h kg⁻¹ at a power density of 800 W kg⁻¹ rsc.org.

Performance of this compound in Supercapacitors
MaterialSpecific Capacitance (F g⁻¹)Current DensityCyclic Stability (% retention after cycles)Energy Density (W h kg⁻¹)Power Density (W kg⁻¹)Reference
ZnMoO₄ Nanoflowers704.8-93.6% after 10,00022.45800.06 researchgate.net
ZnMoO₄-Graphene272.930.5 A g⁻¹Good after 1,000-- researchgate.net
ZnMoO₄ Porous Nanosheet with Oxygen Vacancies16732 mA cm⁻²-60.1800 rsc.org

In the realm of lithium-ion batteries (LIBs), this compound is considered a promising anode material due to its high theoretical specific capacity, which arises from the synergistic effects of both zinc and molybdenum rsc.orgrsc.org. The performance is influenced by the material's crystal structure and morphology.

Research has shown that different polymorphs of ZnMoO₄ exhibit varied electrochemical performances. The α-ZnMoO₄ phase has demonstrated an initial discharge specific capacity of 1432.3 mAh g⁻¹ and maintained a capacity of 1008.7 mAh g⁻¹ after 100 cycles at a current density of 0.2 A g⁻¹. In contrast, the β-ZnMoO₄ phase showed a lower initial capacity of 892.5 mAh g⁻¹ researchgate.net. However, other studies on β-ZnMoO₄ microstructures have reported excellent stability, with reversible capacities of 665.5 and 704.6 mAh g⁻¹ maintained after 500 cycles at a high current density of 2.0 A g⁻¹ rsc.orgresearchgate.net.

Composites of this compound with reduced graphene oxide (rGO) have been shown to exhibit superior performance. A ZnMoO₄/rGO hybrid delivered a high initial discharge capacity of 2391.2 mAh g⁻¹ at a current density of 100 mA g⁻¹. This enhanced performance is attributed to the improved electronic conductivity and the unique composite structure that shortens lithium-ion transport pathways researchgate.net.

Performance of this compound as a Lithium-ion Battery Anode
MaterialInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Current Density (A g⁻¹)Cycle LifeReference
α-ZnMoO₄1432.31008.70.2100 cycles researchgate.net
β-ZnMoO₄892.5271.0-100 cycles researchgate.net
β-ZnMoO₄ Microstructures-704.62.0500 cycles rsc.orgresearchgate.net
ZnMoO₄/rGO Hybrid2391.21454.40.1100 cycles (61.36% retention) researchgate.net

Aqueous zinc-ion batteries (ZIBs) are gaining traction as safe and cost-effective energy storage solutions. Research in this area has explored the use of this compound and various molybdenum oxides to enhance battery performance.

A hydrophobic, honeycomb-like ZnMoO₄ coating on a zinc anode has been shown to significantly improve the stability and cycle life of ZIBs. This protective layer facilitates uniform zinc ion deposition, thereby suppressing the formation of dendrites. A symmetrical cell with this modified anode demonstrated stable cycling for over 2700 hours at 1 mA cm⁻² acs.org. When paired with a V₂O₅ cathode, the full cell retained 88% of its specific capacity of 167.0 mAh g⁻¹ after 500 cycles acs.org.

Molybdenum oxides, such as MoO₃ and MoO₂, have also been investigated as coatings for zinc anodes and as cathode materials. A hydrous molybdenum oxide (HMoOx) layer applied via electrodeposition on a zinc anode improved cycle stability to over 3000 cycles with a low-voltage hysteresis of 80 mV at 2.5 mA cm⁻² mdpi.comdoaj.org. A full cell using this anode and a γ-MnO₂ cathode delivered a discharge capacity of 131 mAh g⁻¹ after 300 cycles mdpi.com. Similarly, a MoO₂ coating, combined with a surfactant additive in the electrolyte, enabled exceptional cyclability of over 6000 hours for a symmetric cell acs.org.

As a cathode material, MoO₃ nanobelts in a "water-in-salt" electrolyte delivered a high capacity of 349 mAh g⁻¹ at 100 mA g⁻¹ and showed a 73% capacity retention after 100 cycles researchgate.netosti.gov. Integrating molybdenum into zinc vanadate to create Zn₃V₂MoO₈ has also been proposed as a high-capacity cathode material, delivering 360.3 mAh g⁻¹ at 100 mA g⁻¹ rsc.org.

Performance of this compound and Molybdenum Oxides in Zinc-ion Batteries
Material/ApplicationPerformance MetricValueConditionsReference
ZnMoO₄ Anode CoatingSymmetric Cell Cycle Life> 2700 hours1 mA cm⁻² acs.org
Zn@ZMO//V₂O₅ Full CellSpecific Capacity167.0 mAh g⁻¹After 500 cycles acs.org
HMoOx Anode CoatingSymmetric Cell Cycle Life> 3000 cycles2.5 mA cm⁻² mdpi.comdoaj.org
HMoOx-Zn//γ-MnO₂ Full CellDischarge Capacity131 mAh g⁻¹After 300 cycles at 0.1 A g⁻¹ mdpi.com
MoO₃ Nanobelt CathodeSpecific Capacity349 mAh g⁻¹100 mA g⁻¹ researchgate.netosti.gov
Zn₃V₂MoO₈ CathodeSpecific Capacity360.3 mAh g⁻¹100 mA g⁻¹ rsc.org

Mechanism of Electrochemical Performance in this compound Systems

The electrochemical performance of this compound (ZnMoO₄) in energy storage systems is governed by a complex interplay of redox reactions, ion diffusion kinetics, and the material's structural characteristics. Research into its application as an electrode material, particularly in aqueous zinc-ion batteries (ZIBs), has revealed a dual-redox mechanism that contributes to its charge storage capacity.

In bimetallic molybdate systems, such as manganese molybdate (MnMoO₄) used as a cathode in aqueous ZIBs, both the manganese and molybdate centers are redox-active. acs.orgresearchgate.net The electrochemical reactions are predominantly controlled by ion diffusion, although pseudocapacitive contributions become more significant at higher scan rates. acs.org

The discharge process in these systems involves distinct voltage plateaus corresponding to the redox activity of each metal center. A plateau around 1.4 V is associated with a manganese-based redox reaction, while a second plateau at approximately 0.5 V corresponds to a molybdenum-based reaction. acs.orgresearchgate.net Specifically, the discharge mechanism is characterized by the Mn²⁺⁵/Mn²⁺ and Mo⁶⁺/Mo⁴⁺ redox couples. acs.org During the charging phase, the reverse reactions occur, involving Mn²⁺/Mn²⁺⁵ and Mo⁴⁺/Mo⁶⁺ redox couples. acs.org

The electrolyte composition plays a crucial role in determining which redox center is preferentially engaged. For instance, in a sulfate-based electrolyte, the molybdenum redox reaction is favored, whereas a chloride-based electrolyte promotes the manganese redox reaction. acs.orgresearchgate.net Furthermore, these redox reactions exhibit different dependencies on the current rate. The manganese redox reaction tends to be more stable over extended cycling and is favored at slower current rates, while the molybdenum redox is more active at faster rates. acs.orgresearchgate.netsandia.gov

The physical structure of the this compound material also significantly influences its electrochemical behavior. Nanosheet morphologies, for example, can enhance performance by increasing the electrochemically active surface area and improving ion transport. researchgate.net When utilized as an anode material in lithium-ion batteries, the α-phase of this compound (α-ZnMoO₄) has demonstrated stable capacity and good rate capability, which is attributed to the synergistic effects within the compound. researchgate.net

Electrochemical Characteristics of Molybdate-Based Cathodes

ParameterValueElectrolyte SystemReference
Manganese Redox Plateau ~1.4 V3 M ZnSO₄ / 3 M ZnCl₂ acs.orgresearchgate.net
Molybdenum Redox Plateau ~0.5 V3 M ZnSO₄ / 3 M ZnCl₂ acs.orgresearchgate.net
Favored Redox (Sulfate) Mo Redox3 M ZnSO₄ acs.orgresearchgate.net
Favored Redox (Chloride) Mn Redox3 M ZnCl₂ acs.orgresearchgate.net
Preferred Rate (Mn Redox) Slow Current RatesGeneral acs.orgresearchgate.net
Preferred Rate (Mo Redox) Fast Current RatesGeneral acs.orgresearchgate.net
Primary Control Mechanism Ion DiffusionGeneral acs.org

Research on Sensor Applications of Zinc Molybdate

Humidity Sensing Mechanisms and Research with Zinc Molybdate (B1676688)

The humidity sensing capability of zinc molybdate, particularly in composite forms, is primarily based on the principle of changes in electrical resistance or capacitance upon the adsorption of water molecules. The general mechanism for ceramic-based humidity sensors involves several stages. nih.gov At low humidity, water molecules are chemically adsorbed (chemisorption) onto the surface of the sensing material, forming hydroxyl ions. As humidity increases, subsequent layers of water molecules are physically adsorbed (physisorption) on top of this initial layer. nih.gov At high humidity levels, capillary condensation can occur within the porous structures of the material, leading to a significant increase in conductivity due to ionic transport, primarily through the Grotthuss mechanism, where protons "hop" between adjacent water molecules. researchgate.net

Research into this compound for humidity sensing has often involved its use in composites, notably with zinc oxide (ZnO). In one study, sintered polycrystalline disks of this compound and zinc oxide composites were investigated for their humidity sensing properties. nih.gov The study revealed that the direct current (DC) resistance of these hybrid oxides decreased as they were exposed to increasing relative humidity (RH). nih.govmdpi.com This change in resistance is the basis of the sensing function.

The performance of these composites was found to be highly dependent on their composition and microstructure. A composite with a specific mole ratio of this compound to zinc oxide (designated ZMZO-28) demonstrated the highest humidity sensitivity, which was attributed to an optimal pore size and its uniform distribution within the biphasic matrix. nih.govmdpi.com The sensing mechanism in these composites is described by the formation of a favorable conduction pathway for charge carriers as the material is exposed to humid air, which enhances electrical conductivity. mdpi.com Thermoelectric power measurements confirmed that these composite materials behave as n-type semiconductors. nih.gov

Electrochemical Sensing Research Utilizing this compound

This compound has demonstrated significant potential in the field of electrochemical sensing, particularly for the detection of hazardous pharmaceutical pollutants in environmental samples. Its utility stems from its electrocatalytic properties, which can be enhanced by integrating it into nanocomposite materials. These composites often exhibit a synergistic effect, leading to improved charge transfer kinetics and a larger active surface area, which are crucial for sensitive and selective detection.

A notable application is the development of a sensor for the hazardous drug Sulfadiazine (SDZ). Researchers fabricated a modified glassy carbon electrode using this compound nanoparticles embedded on functionalized carbon nanofibers (ZnMoO₄/f-CNF). This composite material showed excellent electrochemical performance for detecting SDZ. The synergistic effect between the this compound nanoparticles and the carbon nanofibers was credited with enhancing the electronic conductivity and specific surface area of the sensor. The sensor demonstrated high sensitivity, a low limit of detection, and good stability, proving its practicability in analyzing real samples such as urine.

Further research has highlighted the potential of metal molybdates, including this compound, for the electrochemical determination of other pollutants. For instance, cloud-like α-ZnMoO₄ nanospheres have been synthesized and used to create a modified electrode for the effective detection of the anti-androgen drug flutamide (B1673489) (FLT). This sensor exhibited superior electrocatalytic activity, a wide linear response range, and a low detection limit. The success of these applications suggests that this compound-based electrodes are promising tools for monitoring ecologically destructive contaminants.

Below is a table summarizing the performance of this compound-based electrochemical sensors for pharmaceutical pollutants as reported in research literature.

Target AnalyteSensor CompositionLinear Range (μM)Limit of Detection (LOD) (μM)Reference
Sulfadiazine (SDZ)ZnMoO₄ nanoparticles on functionalized carbon nanofibers (ZnMoO₄/f-CNF)0.125 - 1575.20.0006
Flutamide (FLT)α-ZnMoO₄ nanospheres0.1 - 73 and 111 - 10260.033

Research on Protective Coating Applications of Zinc Molybdate

Corrosion Inhibition Mechanisms and Research with Zinc Molybdate (B1676688) Coatings

Zinc molybdate-based coatings are recognized for their ability to mitigate corrosion on various metal surfaces, particularly steel and aluminum. The primary protection mechanism is passivation, a process where a thin, inert layer forms on the metal's surface, preventing further corrosive reactions.

When a coating containing this compound is exposed to moisture, a small quantity of molybdate ions is released. tandfonline.com These ions then interact with the metallic substrate to facilitate the formation of a stable and adherent oxide layer. tandfonline.com This passivation layer acts as a barrier, isolating the metal from corrosive elements in the environment. tandfonline.com

Studies have also explored the enhancement of these properties by combining this compound with other compounds. For instance, zinc-phosphate-molybdate composite coatings have demonstrated superior corrosion resistance compared to conventional zinc phosphate (B84403) coatings. tandfonline.comtandfonline.com The addition of molybdate to the phosphating bath refines the microstructure of the coating, leading to a denser and more protective layer with fewer microcracks. tandfonline.comtandfonline.com

The effectiveness of this compound as a corrosion inhibitor is influenced by factors such as the pH of the surrounding environment. Molybdate is generally more effective in near-neutral to alkaline conditions (pH 6 and above) and can even accelerate corrosion in acidic environments (below pH 6). tandfonline.com

Table 1: Research Findings on this compound Corrosion Inhibition

Research Focus Key Findings
Passivation Mechanism Molybdate ions are released in the presence of water and form an adherent oxide layer on the metal substrate. tandfonline.com
Electrochemical Interactions Formation of Fe-molybdate complex at anodic sites and Zn(OH)₂ at cathodic sites. researchgate.net
Composite Coatings Zinc-phosphate-molybdate coatings show refined microstructure and enhanced corrosion resistance. tandfonline.comtandfonline.com

| Influence of pH | More effective in neutral to alkaline conditions (pH ≥ 6). tandfonline.com |

Anti-Fouling Coating Research Involving this compound

A thorough review of scientific literature and research databases indicates that while this compound is extensively studied for its anti-corrosion properties, there is a notable lack of significant research into its application as an anti-fouling agent in coatings. The primary focus of this compound research remains firmly within the domain of corrosion inhibition.

Surface Modification Strategies for Enhanced Coating Performance of this compound

To improve the protective properties and applicability of this compound coatings, various surface modification and formulation strategies have been investigated. These strategies aim to enhance dispersion, increase surface activity, and create synergistic effects with other materials.

One key approach is the use of micronized this compound . By reducing the particle size to a finer, more uniform distribution, micronized grades offer improved ease of dispersion within the coating matrix. pcimag.com This leads to increased surface activity and optimized performance, particularly in thin-film applications (under 1 mil). pcimag.com Studies comparing standard and micronized this compound in polyester (B1180765) coil coatings have shown that the micronized form provides performance characteristics comparable to more hazardous inhibitors like strontium chromate. pcimag.com

The development of composite and hybrid coatings represents another significant area of research. By incorporating other functional materials, the performance of this compound can be synergistically enhanced:

Zinc-Phosphate-Molybdate Coatings: As mentioned earlier, the addition of molybdate to zinc phosphate conversion coatings results in a more refined and crack-free microstructure, significantly improving corrosion resistance. tandfonline.comtandfonline.com

Manganese-Doped this compound: Recent research has explored the doping of this compound with manganese. The resulting Mn-ZM material exhibited a substantial increase in total impedance, indicating superior corrosion protection compared to undoped this compound and pure epoxy coatings. european-coatings.com This enhancement is attributed to the formation of multiplayer passive films and improved hydrophobic properties. european-coatings.com

Silica-Molybdate Composites: The incorporation of mesoporous silica (B1680970) impregnated with molybdate into zinc-based coatings has been shown to create a "smart" self-healing functionality. rsc.org In the event of corrosion, the molybdate is released from the silica pores, actively inhibiting the corrosion process. rsc.org

Graphene Oxide and Metal-Organic Frameworks (MOFs): A novel approach involves the use of graphene oxide and PCN-222 (a type of MOF) composites loaded with sodium this compound in an epoxy coating. This system demonstrated enhanced corrosion resistance and self-healing properties. acs.org

The performance of molybdate conversion coatings is also highly dependent on the treatment parameters during their application. Factors such as the pH of the treatment bath, immersion time, and the use of specific acids to adjust the pH can significantly influence the resulting coating's properties. nih.govresearchgate.net For instance, zinc electrodes treated in a molybdate bath acidified with phosphoric acid have shown better corrosion protection than those treated in baths acidified with sulfuric or nitric acid. nih.gov

Table 2: Surface Modification Strategies for this compound Coatings

Strategy Description Performance Enhancement
Micronization Reducing the particle size of this compound. pcimag.com Improved dispersion, increased surface activity, and better performance in thin films. pcimag.com
Composite Coatings Combining this compound with other materials like phosphate, manganese, or silica. tandfonline.comeuropean-coatings.comrsc.org Synergistic corrosion inhibition, refined microstructure, and self-healing properties. tandfonline.comeuropean-coatings.comrsc.org
Hybrid Formulations Incorporating advanced materials like graphene oxide and MOFs. acs.org Enhanced corrosion resistance and self-healing capabilities. acs.org

| Process Parameter Optimization | Controlling factors like pH, immersion time, and acid type during coating formation. nih.govresearchgate.net | Improved coating uniformity, density, and protective performance. nih.govresearchgate.net |

Research on Advanced Materials Integration and Hybrid Systems with Zinc Molybdate

Polymer Composites Incorporating Zinc Molybdate (B1676688) (e.g., PMMA)

The incorporation of zinc molybdate (ZnMoO₄) into polymer matrices, such as poly(methyl methacrylate) (PMMA), has been investigated to develop composites with improved functional properties. These composites are explored for applications in energy storage and radiation shielding. researchgate.net

Research into PMMA/ZnMoO₄ composites has shown that the addition of this compound as a filler can significantly alter the dielectric and physical properties of the polymer. For instance, the energy storage capacity of the PMMA polymer was enhanced with the addition of 2 wt% ZnMoO₄ filler. researchgate.net Further increasing the dopant level to 3 wt% ZnMoO₄ resulted in the maximum energy density values. researchgate.net

The alternating current (AC) conductivity of the composites is also influenced by the concentration of this compound, with the highest conductivity observed in the polymer with 2 wt% ZnMoO₄. researchgate.net Moreover, these composites exhibit promising radiation shielding characteristics. The linear attenuation coefficient (LAC) and mass attenuation coefficient (MAC) were observed to increase at lower photon energies as the polymer was doped with up to 5 wt% of ZnMoO₄. researchgate.net

Table 1: Effect of this compound (ZnMoO₄) Concentration on PMMA Composite Properties researchgate.net

ZnMoO₄ Concentration (wt%) Key Finding
2% Enhanced energy storage capacity
2% Highest AC conductivity
3% Maximum energy density achieved

Nanocomposites and Hybrid Materials with this compound (e.g., Carbon Nanospheres, Graphene)

The development of nanocomposites and hybrid materials by combining this compound with carbon-based nanostructures like graphene and carbon nanospheres has led to materials with synergistic properties, particularly for electrochemical applications.

Graphene/zinc molybdate nanocomposites have been synthesized using various methods, including facile microwave routes. iaea.orgresearchgate.net These composites are primarily investigated as electrode materials for supercapacitors. The combination of rice-like grains of binary metal molybdate with interconnected layers of graphene results in a material with good energy and power density. iaea.org For example, a Graphene/Zn₀.₆Ni₀.₄MoO₄ nanocomposite exhibited a specific capacitance of 555.5 F g⁻¹ at 1 A g⁻¹, an energy density of 62.3 Wh kg⁻¹, and a power density of 448.5 W kg⁻¹. iaea.org This composite also demonstrated good cyclic stability, retaining 85% of its capacitance after 5000 charge/discharge cycles. iaea.org

Similarly, composites of this compound with reduced graphene oxide (rGO), prepared via a one-pot hydrothermal method, have shown excellent electrochemical performance as anode materials for lithium-ion batteries. researchgate.net The incorporation of graphene oxide (GO) has also been shown to enhance the mechanical strength of polymeric membranes when used to form a GO/zinc molybdate nanocomposite. tandfonline.com

Beyond graphene, this compound has been combined with other carbon forms. Sheet-like this compound modified with graphite (B72142) (G) and conductive carbon (Cc) has been fabricated for use as electrocatalysts in dye-sensitized solar cells (DSCs). researchgate.net Furthermore, synergistic this compound-carbon nanosphere nanocomposites are being explored for both enhanced electrochemical performance and efficient photocatalytic applications. researchgate.net

Table 2: Performance of this compound-Carbon Nanocomposites

Nanocomposite Material Synthesis Method Key Application Performance Metric
Graphene/Zn₀.₆Ni₀.₄MoO₄ Microwave synthesis Supercapacitor Specific Capacitance: 555.5 F g⁻¹; Energy Density: 62.3 Wh kg⁻¹; Cyclic Stability: 85% after 5000 cycles iaea.org
ZnMoO₄/reduced graphene oxide (rGO) One-pot hydrothermal Lithium-ion battery anode Excellent electrochemical performance and stability researchgate.net
Graphene Oxide/Zinc Molybdate (GO/ZM) in Cellulose Acetate (B1210297) Phase inversion Ultrafiltration membranes Enhanced mechanical strength tandfonline.com
ZnMoO₄-Graphite (ZnMoO₄-G) Hydrothermal & dispersion Dye-sensitized solar cells Promising counter electrode material researchgate.net

Integration of this compound in Heterojunction Structures

The creation of heterojunctions involving this compound is an emerging area of research aimed at designing materials with tailored electronic properties for specific applications, such as corrosion protection. A notable example is the in-situ construction of a lamellar stacked this compound-zinc/aluminium layered double hydroxides (LDH) heterojunction. researchgate.net This novel material is designed to provide synergistic corrosion protection. researchgate.net While research on molybdate-based heterojunctions is expanding, including systems like Z-scheme ZIF67/NiMoO₄ and MoO₂/BN, the specific integration of this compound into such structures is a developing field with significant potential. researchgate.netnih.gov

Research on this compound in Thin Films and Nanostructures

Research into this compound nanostructures, particularly nanoparticles, has revealed their potential in a variety of applications due to their unique properties. These nanomaterials are often synthesized via methods like thermal decomposition of an oxalate (B1200264) complex or green synthesis using plant extracts. nih.govnih.gov

Characterization of these nanoparticles reveals important physical and chemical properties. For instance, this compound nanoparticles synthesized via a green method using Moringa oleifera leaf extract had a crystalline size of 24.9 nm and a large band gap energy of 4.40 eV. nih.gov Nanoparticles produced by thermal decomposition were found to be spherical, with sizes between 70 to 100 nm. nih.gov

These nanostructures have demonstrated notable efficiency in photocatalysis for the degradation of organic dyes like methylene (B1212753) blue and in the catalytic reduction of pollutants such as 3-nitrophenol. nih.govnih.gov this compound exists in different crystalline structures, including triclinic (α-ZnMoO₄) and monoclinic forms, which influences its properties. nih.govsemanticscholar.org The α-ZnMoO₄ form, for example, has been shown to be a highly active catalyst. nih.gov The study of this compound nanostructures is crucial for their application as pigments, photocatalysts, and sensors. nih.govsemanticscholar.org

Table 3: Properties of Synthesized this compound Nanoparticles

Synthesis Method Particle/Crystalline Size Shape Band Gap (eV) Noted Application
Green Synthesis (Moringa oleifera extract) 24.9 nm (crystalline) Disc-shaped 4.40 Photocatalytic dye degradation, Antibacterial nih.gov

Sustainable and Environmental Research Perspectives of Zinc Molybdate

Research on Environmental Remediation via Zinc Molybdate (B1676688)

Zinc molybdate (ZnMoO₄) has emerged as a significant compound in research focused on environmental remediation. aidic.it Its applications are primarily centered on treating polluted industrial waters, where it functions as both a catalyst and an adsorbent. aidic.it The insolubility of ZnMoO₄ in water is an advantageous property, as it helps to reduce its toxicity in aqueous environments. aidic.it Research has demonstrated its effectiveness in the catalytic reduction of nitroaromatic compounds, such as 3-nitrophenol, and in the removal of organic dyes from water. aidic.it These dual capabilities position this compound as a versatile material for addressing different classes of water pollutants. aidic.it Furthermore, this compound nanocrystals have been incorporated into protective coatings, which may offer applications in environmental corrosion remediation. researchgate.net

Adsorption/Dye Removal Research with this compound

The efficacy of this compound as an adsorbent for dye removal has been a key area of investigation. aidic.it In studies using α-ZnMoO₄ nanoparticles, the material has shown high efficiency in removing methylene (B1212753) blue (MB), a common industrial dye. aidic.it Research findings indicate that this compound can achieve up to 100% removal of MB in approximately 10 minutes for concentrations ranging from 130 to 200 ppm. mdpi.com For higher initial dye concentrations, such as 250 ppm, the removal percentage was recorded at 87% after 120 minutes. mdpi.com

The adsorption capacity of this compound increases with the initial dye concentration, rising from 130 mg/g to 218 mg/g as the MB concentration increases from 130 mg/L to 250 mg/L. mdpi.com The adsorption process is best described by the Langmuir isotherm model, which suggests that a monolayer of the dye forms on the homogeneous adsorption sites of the this compound surface. aidic.it

In addition to adsorption, the photocatalytic properties of this compound have been utilized for dye degradation. nih.gov Nanocomposites of ZnMoO₄ synthesized through green methods have demonstrated a degradation efficiency of approximately 92.8% for methylene blue after 190 minutes of treatment. nih.gov The catalytic activity was found to be stable, with the nanoparticles retaining up to 92.8% of their efficiency after four cycles. nih.gov

Adsorption and Photocatalytic Dye Removal Performance of this compound
ParameterValue/FindingConditionsSource
Maximum Removal % (Adsorption)100%Methylene Blue (130-200 ppm), ~10 min mdpi.com
Removal % at High Concentration87%Methylene Blue (250 ppm), 120 min mdpi.com
Adsorption Capacity130 - 218 mg/gMethylene Blue (130-250 mg/L) mdpi.com
Adsorption Isotherm ModelLangmuirIndicates monolayer adsorption on homogeneous sites aidic.it
Degradation Efficiency (Photocatalysis)~92.8%Methylene Blue, 190 min, pH 6 nih.gov
Catalyst ReusabilityRetained 92.8% activity after 4 cyclesPhotocatalytic degradation of Methylene Blue nih.gov

Wastewater Treatment Applications Research with this compound

Research into this compound extends to broader wastewater treatment applications beyond dye removal. aidic.it A significant area of study is its use as a catalyst for the reduction of nitrophenols, which are toxic pollutants found in industrial effluent. aidic.it Synthesized α-ZnMoO₄ nanoparticles have demonstrated very high catalytic activity in the reduction of 3-nitrophenol (3-NP) to 3-aminophenol (3-AP), a less harmful substance. aidic.it The reaction, which is visually indicated by the disappearance of a dark yellow color, was observed to be complete in approximately one minute at room temperature when using the this compound catalyst. aidic.it This rapid conversion highlights its potential as a highly efficient catalyst for water remediation efforts targeting nitro compounds. aidic.it The development of materials like this compound is part of a larger effort to find effective, low-cost alternatives to conventional wastewater treatment materials like activated carbon. aidic.it

Eco-Friendly Synthesis Routes and Life Cycle Assessment in this compound Research

In line with the principles of green chemistry, research has focused on developing environmentally friendly synthesis methods for this compound nanoparticles. nih.gov One such bio-inspired or "green" approach utilizes Moringa oleifera leaf extract as a precursor in the synthesis process. nih.gov This method avoids the use of harsh chemicals and complex procedures. nih.gov Another eco-friendly route is the sonochemical co-precipitation method, which uses ultrasonic irradiation and can be performed without an emulsifier. researchgate.net This technique is considered an environmentally sound alternative to methods that produce pigments containing carcinogenic species like lead, cadmium, and chromium. researchgate.net

Low-temperature methods, including hydrothermal treatment, ultrasonic treatment, and conventional stirring using zinc and molybdenum oxides as precursors, have also been proposed as a green approach. mdpi.com These methods avoid the high temperatures and potential environmental pollution associated with conventional solid-state reactions. mdpi.com The ultrasound-assisted synthesis is noted for improving the solute transfer rate and promoting rapid nucleation, resulting in smaller particle sizes compared to conventional precipitation methods. researchgate.net

Specific life cycle assessment (LCA) data for the production of this compound is not extensively available in the current literature. However, an LCA for primary zinc, a key raw material, provides insight into the environmental profile of its components. researchgate.netzinc.org A 2023 update on the LCA for special high-grade zinc reported a carbon footprint of 3.89 kg CO₂ equivalent per kg of zinc. zinc.org Another study noted that global primary zinc production has a primary energy demand of 37,500 MJ per metric ton and a climate change impact of 2,600 kg CO₂ equivalent per metric ton. researchgate.net The smelting stage is the largest contributor to these environmental burdens, accounting for approximately 65% of the impact, followed by mining and concentration (30%) and transportation (5%). researchgate.net

Comparison of Eco-Friendly Synthesis Routes for this compound
Synthesis MethodKey FeaturesEnvironmental BenefitSource
Bio-inspired (Green) SynthesisUses Moringa oleifera leaf extract.Avoids harsh chemicals. nih.gov
Sonochemical Co-precipitationUtilizes ultrasonic irradiation; no emulsifier needed.Alternative to toxic heavy metal pigments. researchgate.net
Low-Temperature Oxide RouteHydrothermal, ultrasonic, or stirring of ZnO and MoO₃.Avoids high-temperature pollution. mdpi.com
Ultrasound-Assisted ProcessImproves solute transfer and nucleation.Produces smaller nanoparticles efficiently. researchgate.net

Research on H₂S Sorption Process with this compound

The removal of hydrogen sulfide (H₂S), a toxic and corrosive gas, is a critical process in various industries. aidic.it While zinc-based materials like zinc oxide (ZnO) are widely studied and used as sorbents for H₂S, specific research on the application of this compound (ZnMoO₄) for H₂S sorption is not prominent in the reviewed scientific literature. nih.gov

However, research on related composite materials containing both zinc and molybdenum has shown significant promise for H₂S removal. aidic.itcetjournal.itresearchgate.net For instance, MoS₂/ZnO nanoparticles have been synthesized and tested as H₂S scavengers. aidic.it These composite nanoparticles demonstrated superior performance, capable of removing 100% of H₂S (at 800 ppm concentration) from a water-based drilling mud in just a few minutes. aidic.itcetjournal.it This is a significant improvement over using ZnO nanoparticles alone, which required 60 minutes to achieve the same result. aidic.itcetjournal.it The high efficiency of the MoS₂/ZnO composite suggests that the combination of zinc and molybdenum can create highly effective materials for desulfurization, indicating a potential area for future research into the H₂S sorption capabilities of this compound. aidic.it

Future Research Directions and Unresolved Challenges in Zinc Molybdate Chemistry and Materials Science

Emerging Research Frontiers for Zinc Molybdate (B1676688) Systems

Recent research has highlighted several promising areas for the application of zinc molybdate, moving beyond its traditional use as a corrosion-inhibiting pigment. These emerging frontiers are largely centered on the unique electronic and structural properties of this compound at the nanoscale.

Key emerging applications include:

Photocatalysis: this compound nanoparticles are being investigated for their ability to degrade organic pollutants in water under UV irradiation. The material's photocatalytic activity stems from the generation of electron-hole pairs, which produce reactive oxygen species that break down contaminants.

Sensors: The electrical properties of this compound make it a candidate for use in various types of sensors, including humidity and gas sensors.

Energy Storage: Nanostructured this compound has been explored as a potential electrode material in lithium-ion batteries and supercapacitors, owing to its electrochemical properties.

Luminescent Materials: The photoluminescence of this compound is another area of active research, with potential applications in optical devices.

The following table summarizes some of the key findings in these emerging research areas:

Research AreaKey Findings
Photocatalysis Nanoparticles show efficient degradation of organic dyes.
Sensors Investigated for humidity and gas sensing applications.
Energy Storage Used as electrode material in batteries and supercapacitors.
Luminescence Exhibits photoluminescent properties for potential optical devices.

Scalability and Industrial Implementation Challenges in this compound Materials Research

While laboratory-scale synthesis of this compound with tailored properties is well-established, scaling up production for industrial applications presents several challenges. The choice of synthesis method significantly impacts the feasibility and cost-effectiveness of large-scale production.

Common synthesis methods and their associated challenges include:

Solid-State Reaction: This traditional method often requires high temperatures and long reaction times, leading to high energy consumption and potentially less control over particle morphology.

Co-precipitation: While offering better control over particle size, this method can be difficult to scale up consistently and may require costly reagents.

Hydrothermal and Solvothermal Methods: These techniques allow for good control over crystal structure and morphology but often involve high pressures and specialized equipment, which can be a hurdle for industrial-scale production.

Ultrasonic and Microwave-Assisted Synthesis: These methods can accelerate reaction times but may present challenges in achieving uniform reaction conditions in large batches.

A significant challenge in the industrial implementation of this compound is the need for cost-effective and environmentally friendly synthesis routes. Research into "green" synthesis methods, utilizing plant extracts for example, is a step towards addressing this issue, but their scalability remains a key question. Furthermore, methods that utilize industrial-grade raw materials, such as industrial-grade zinc oxide and ammonium (B1175870) molybdate, are being explored to reduce costs.

Advancements in Multi-functional this compound Systems

A significant trend in materials science is the development of multi-functional materials, and this compound is no exception. Researchers are actively designing composite materials and smart systems that leverage the inherent properties of this compound while introducing new functionalities.

One of the most promising areas is the development of "smart" anti-corrosion coatings. These systems often involve encapsulating this compound within a nanocontainer, which can release the corrosion inhibitor in response to environmental triggers, providing a self-healing capability.

Another area of advancement is the creation of nanocomposites that combine the photocatalytic properties of this compound with the antibacterial effects of other materials. This creates a dual-function material that can both degrade pollutants and inhibit the growth of harmful bacteria.

Open Questions and Future Theoretical Investigations of this compound

Despite the progress in synthesizing and characterizing this compound, several fundamental questions remain unanswered, necessitating further theoretical investigations. A deeper understanding of the structure-property relationships at the atomic level is crucial for the rational design of next-generation this compound materials.

Key open questions include:

What are the precise mechanisms of photocatalytic degradation on different crystal facets of this compound?

How do dopants and defects influence the electronic band structure and, consequently, the material's conductivity and optical properties?

What are the fundamental principles governing the self-assembly of this compound nanostructures into complex architectures?

Future theoretical studies, likely employing computational methods such as Density Functional Theory (DFT), will be instrumental in addressing these questions. Such studies can provide insights into surface energies, which control crystal morphology, and help predict the effects of various modifications on the material's performance.

Design of this compound with Tailored Morphologies and Properties

The morphology of this compound at the nanoscale has a profound impact on its physical and chemical properties. Consequently, a significant research effort is dedicated to the controlled synthesis of this compound with specific shapes and sizes to optimize its performance in various applications.

Researchers have successfully synthesized a variety of this compound nanostructures, including:

Nanosheets: These two-dimensional structures offer a high surface area, which is beneficial for applications such as supercapacitors as it facilitates ion transport.

Nanorods: One-dimensional nanorods have been produced through methods like hydrothermal and ultrasonic treatment.

Microspheres: Three-dimensional hierarchical structures, such as microspheres, can also be synthesized and have shown promise in supercapacitor applications.

The choice of synthesis method and the control of reaction parameters such as temperature, pH, and precursor concentration are critical in achieving the desired morphology. For instance, hydrothermal synthesis has been shown to be a versatile method for producing different morphologies by varying the reaction conditions.

Strategies to Address Intrinsic Limitations (e.g., Electronic Conductivity, Ion-Transport Kinetics)

For certain applications, particularly in energy storage and electronics, the intrinsic properties of this compound, such as its electronic conductivity and ion-transport kinetics, can be limiting factors. Researchers are exploring several strategies to overcome these limitations.

To enhance electronic conductivity , one common approach is the creation of composites with highly conductive materials like carbon-based materials (e.g., graphene). The incorporation of a conductive network can significantly improve the performance of this compound in devices like supercapacitors.

Improving ion-transport kinetics is particularly crucial for battery applications. Strategies being investigated in related zinc-ion battery systems, which could be applicable to this compound, include the development of nanostructured electrodes with high surface areas and the introduction of interfacial layers that facilitate the movement of ions. Doping the crystal lattice with other elements is another potential strategy to enhance both electronic and ionic conductivity.

Q & A

Q. What are the standard synthesis methods for zinc molybdate, and how do experimental parameters influence its crystallinity?

this compound (ZnMoO₄) is commonly synthesized via co-precipitation (e.g., mixing Zn(NO₃)₂ and Na₂MoO₄ solutions followed by calcination at 600°C) or sublimation-recrystallization (purifying MoO₃ with ZnMoO₄ as a collector) . Key parameters include:

  • pH control : Affects precipitate formation and impurity levels.
  • Calcination temperature : Higher temperatures (e.g., 600°C) enhance crystallinity but may introduce defects if overheated .
  • Precursor purity : Sublimation reduces contaminants like Ca, Na, and Si to <70 ppm, critical for high-quality crystals .

Q. What characterization techniques are essential for confirming this compound’s structural and chemical properties?

  • X-ray diffraction (XRD) : Identifies phase purity and crystal structure (e.g., triclinic or orthorhombic phases) .
  • Scanning electron microscopy (SEM) : Reveals particle morphology and size distribution (e.g., 2–8 µm particles) .
  • Titration methods : Quantify Zn²⁺ content using potassium ferrocyanide with ammonium molybdate as an indicator .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Advanced Research Questions

Q. How can synthesis conditions be optimized to grow large, high-purity ZnMoO₄ crystals for specialized applications (e.g., scintillating bolometers)?

  • Seeding techniques : Use purified ZnMoO₄ microcrystals to control nucleation and growth kinetics .
  • Gradient recrystallization : Recrystallize from aqueous solutions to reduce defects and enhance optical transparency .
  • Post-synthesis annealing : Mitigate stress-induced cracks in large crystals (up to 1.5 kg) by slow cooling (20°C/min) .

Q. How should researchers address contradictions in reported properties of this compound, such as antimicrobial efficacy or corrosion inhibition?

  • Replicate experiments : Standardize variables (e.g., particle size, test microorganisms) to isolate discrepancies. For example, antimicrobial activity varies with Gram-positive vs. Gram-negative bacteria due to cell wall differences .
  • Multivariate analysis : Use electrochemical impedance spectroscopy (EIS) to differentiate between coating integrity and MoO₄²⁻ ion release in corrosion studies .
  • Meta-analysis : Compare datasets across studies (e.g., flame retardancy in polymers) while controlling for polymer matrix composition .

Q. What methodologies are recommended for evaluating this compound’s dual functionality (e.g., antimicrobial and corrosion-resistant coatings)?

  • Combinatorial testing : Apply ASTM G85 (salt spray testing) alongside ISO 22196 (antimicrobial activity on plastics) .
  • Surface modification : Use electrochemical deposition to integrate ZnMoO₄ into biodegradable Zn alloys, monitoring adhesion via scratch tests .
  • Synchrotron-based spectroscopy : Probe local electronic structure to correlate Mo oxidation states with functional performance .

Q. What role does this compound play in advanced physics experiments, such as neutrinoless double beta decay detection?

  • Low-temperature bolometry : ZnMoO₄’s scintillation properties and low thermal noise make it suitable for cryogenic detectors. Key steps include:
    • Radionuclide purification : Ensure <0.1 ppb U/Th contamination via sublimation .
    • Luminescence mapping : Characterize light yield uniformity using UV-Vis spectroscopy .
    • Cryogenic validation : Test thermal conductivity and phonon propagation at <10 mK .

Methodological Best Practices

  • Reproducibility : Document synthesis parameters (e.g., stirring rate, precursor concentrations) in supplemental materials .
  • Data validation : Use Rietveld refinement for XRD data to quantify phase fractions and lattice parameters .
  • Ethical citation : Prioritize primary literature over reviews when describing synthesis protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.